3-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
3-Butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group, a methoxyphenyl group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.
Incorporation of the Pyridinyl Group:
Industrial Production Methods
In an industrial setting, the production of 3-butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
3-Butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide: A structurally related compound with a chlorophenyl group instead of a methoxyphenyl group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a similar methoxybenzyl group but different core structure.
Uniqueness
3-Butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of its butoxy, methoxyphenyl, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N2O3 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-butoxy-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-16-29-22-9-7-8-20(17-22)24(27)26(23-10-5-6-15-25-23)18-19-11-13-21(28-2)14-12-19/h5-15,17H,3-4,16,18H2,1-2H3 |
InChI Key |
QWYZPNVCKRRWFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
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